D-(-)-Pantolactone-d6 chemical properties and stability data
D-(-)-Pantolactone-d6 chemical properties and stability data
Advanced Characterization, Stability, and Bioanalytical Application
Executive Summary
D-(-)-Pantolactone-d6 is the stable isotope-labeled analog of D-Pantolactone, the chiral lactone precursor to Pantothenic Acid (Vitamin B5). It is primarily utilized as an Internal Standard (IS) in quantitative mass spectrometry (LC-MS/MS) workflows.
The critical value of this reagent lies in its chiral purity (D-enantiomer) and isotopic stability . As a lactone, it exhibits pH-dependent hydrolytic instability, a factor often overlooked in standard preparation, leading to quantitation errors. This guide delineates the physicochemical boundaries required to maintain the integrity of D-(-)-Pantolactone-d6 during storage and analytical processing.
Physicochemical Characterization
The deuterated form typically carries the label on the gem-dimethyl groups at the C3 position. This placement is strategic: methyl protons in this position are chemically inert and non-exchangeable, preventing deuterium loss during aqueous processing.
Table 1: Chemical Property Specifications
| Property | Data / Specification | Notes |
| Chemical Name | D-Pantolactone-d6 (3,3-dimethyl-d6) | (R)-Dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone-d6 |
| CAS Number | 358730-89-9 (Generic d6) | Parent CAS: 599-04-2 |
| Molecular Formula | C₆H₄D₆O₃ | Parent: C₆H₁₀O₃ |
| Molecular Weight | ~136.18 g/mol | +6.04 Da shift from parent (130.14) |
| Appearance | White to off-white crystalline solid | Highly hygroscopic |
| Melting Point | 90°C – 92°C | Identical to non-labeled forms |
| Solubility | Water, Methanol, DMSO, Chloroform | Freely soluble in polar solvents |
| Chirality | D-(-) / (R)-configuration | [α]20/D -50.7°, c = 2 in H₂O |
| pKa | ~3.83 (as open-chain pantoic acid) | Lactone form is neutral |
Stability Profile & Handling Logic
The Hydrolysis Equilibrium (Critical Control Point)
The most significant risk when handling D-(-)-Pantolactone-d6 is the hydrolysis of the lactone ring.
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Neutral/Acidic pH: The lactone ring is stable.
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Alkaline pH: The ring opens rapidly to form Pantoic Acid-d6.
Scientist's Insight: In LC-MS, the lactone and the open-chain acid have drastically different retention times and ionization efficiencies. If your reconstitution solvent is slightly basic (or if glass surfaces leach alkali), your Internal Standard concentration effectively drops, ruining the calibration curve.
Hygroscopicity and Weighing
Pantolactone is hygroscopic. Moisture absorption alters the effective mass during weighing.
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Protocol: Equilibrate the vial to room temperature in a desiccator before opening. Weigh rapidly into pre-tared vessels.
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Storage: -20°C under inert atmosphere (Argon/Nitrogen).
Isotopic Integrity
The deuterium labels on the methyl groups are non-exchangeable in protic solvents. Unlike deuterium on hydroxyl (-OD) or amine (-ND) groups, which exchange instantly with water, the C-D bonds on the methyl groups remain stable throughout extraction and chromatography.
Visualization: Stability Mechanics
The following diagram illustrates the pH-dependent hydrolysis pathway that must be prevented during stock preparation.
Figure 1: The irreversible hydrolysis of Pantolactone in alkaline conditions. Re-cyclization (dashed) is slow and inefficient analytically.
Analytical Protocol: LC-MS/MS Application
Objective: Use D-(-)-Pantolactone-d6 as an Internal Standard for the quantification of Pantothenic Acid in human plasma.
Rationale: Pantolactone is a fragment ion source and structural analog. While Pantothenic acid is the target, Pantolactone-d6 is often used when analyzing hydrolysis products or as a surrogate due to similar ionization properties in ESI+.
Reagent Preparation
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Stock Solution (1 mg/mL): Dissolve 1.0 mg D-(-)-Pantolactone-d6 in 1 mL of 0.1% Formic Acid in Acetonitrile .
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Why Acid? To enforce the lactone ring stability.
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Why Acetonitrile? To prevent bacterial growth and ensure solubility.
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Working IS Solution (500 ng/mL): Dilute Stock 1:2000 into water containing 0.1% formic acid. Prepare fresh daily.
Sample Extraction (Protein Precipitation)
This protocol relies on a "Dilute-and-Shoot" or PPT approach to minimize analyte loss.
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Aliquot: Transfer 100 µL of Plasma into a 1.5 mL centrifuge tube.
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Spike: Add 20 µL of Working IS Solution . Vortex briefly.
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Precipitate: Add 300 µL of ice-cold Acetonitrile (containing 1% Formic Acid).
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Note: The acid here precipitates proteins and locks the lactone form.
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Centrifuge: 10,000 x g for 10 minutes at 4°C.
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Transfer: Move supernatant to LC vial.
LC-MS/MS Parameters
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Column: C18 Reverse Phase (e.g., Acquity HSS T3), 1.8 µm.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Transition (MRM):
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Target (Pantothenic Acid): m/z 220.1 → 90.0
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IS (Pantolactone-d6): m/z 137.1 → 77.1 (Typical lactone fragment + d6 shift).
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Visualization: Analytical Workflow
This diagram outlines the decision logic and flow for the extraction process.
Figure 2: Step-by-step extraction workflow emphasizing acidification to preserve the IS structure.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9846, Pantolactone. Retrieved from [Link]
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Woolf, E. J., et al. (2002). Determination of pantothenic acid in human plasma by liquid chromatography–mass spectrometry with ion spray interface. Journal of Chromatography B. (Methodology grounding). Retrieved from [Link]
